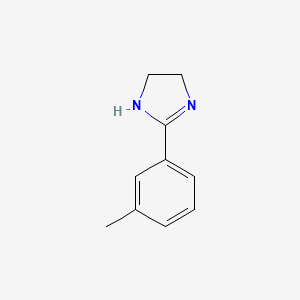

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZYMPYKTJYGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262175 | |

| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27423-82-1 | |

| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27423-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-(3-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Profiling of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole: pKa and logP Determination

Foreword: The Foundational Pillars of Drug Discovery—pKa and logP

In the landscape of modern drug discovery and development, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. For researchers and drug development professionals, a thorough understanding and accurate determination of pKa and logP are not merely academic exercises; they are essential for informed decision-making, from lead optimization to formulation development.

This in-depth technical guide focuses on 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a molecule of interest within the broader class of imidazoline derivatives known for their diverse pharmacological activities. While specific experimentally-derived pKa and logP values for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their determination. We will delve into the theoretical underpinnings of these properties as they relate to the subject molecule, present detailed experimental protocols for their measurement, and explore the utility of in silico predictive models.

Physicochemical Characteristics of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

The structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, featuring a basic imidazoline ring and a lipophilic 3-methylphenyl substituent, suggests a balance of aqueous solubility and membrane permeability.

-

pKa (Acid Dissociation Constant): The pKa value is a measure of a compound's acidity or basicity. For a basic compound like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. The imidazoline moiety contains a basic nitrogen atom that is readily protonated. The degree of ionization at a given pH is crucial, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (unprotonated) form is more lipid-soluble and thus more readily crosses biological membranes. Based on structurally similar 2-aryl-imidazoline compounds, the pKa is expected to be in the range of 9-11, indicating that it will be predominantly protonated at physiological pH (7.4). For instance, the predicted basic pKa for the related compound 4,5-Dihydro-2-[2-[2-(3-thienyl)phenyl]ethyl]-1H-imidazole is 10.7[1].

-

logP (Octanol-Water Partition Coefficient): The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a molecule's lipophilicity. A positive logP value indicates a preference for the lipid phase, which is often correlated with better membrane permeability. The 3-methylphenyl group in the target molecule contributes to its lipophilicity. The calculated logP for the similar compound 2-benzyl-2-imidazoline is 1.231[2].

Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Method |

| pKa (basic) | 9.5 - 10.5 | Based on similar structures and cheminformatics software (e.g., ChemAxon)[3] |

| logP | 2.0 - 2.5 | Based on similar structures and cheminformatics software (e.g., XLogP3)[4] |

Experimental Determination of pKa

The accurate experimental determination of pKa is critical for understanding a compound's behavior in biological systems. Two robust methods are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.

Protocol:

-

Sample Preparation: Prepare a 0.01 M solution of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing a standardized solution of hydrochloric acid (e.g., 0.1 M).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the basic compound has been neutralized. For more precise determination, the first derivative of the titration curve can be plotted, with the peak indicating the equivalence point.

Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure complete dissolution. Standardized titrant is crucial for accurate molar calculations. Incremental addition and stabilization of pH readings ensure that the system is at equilibrium at each data point.

¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to determine pKa by monitoring the chemical shift changes of protons adjacent to the ionizing center as a function of pH.

Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound at a constant concentration (e.g., 1-5 mM) in a suitable buffer system (e.g., phosphate or universal buffer) across a range of pH values bracketing the expected pKa.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Identify a proton signal that shows a significant change in chemical shift with pH. Plot the chemical shift of this proton against the pH of the solution.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The pKa is the pH at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.

Causality Behind Experimental Choices: The choice of buffer is important to maintain a stable pH for each measurement. A constant temperature is necessary as pKa is temperature-dependent. The selection of the monitored proton is critical; it should be close to the site of protonation to exhibit a measurable change in its electronic environment.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination.

Experimental Determination of logP

The logP value is a cornerstone in predicting the pharmacokinetic behavior of a drug candidate. Below are two widely accepted methods for its determination.

Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most straightforward technique for measuring logP.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Dissolve a known amount of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment. Using a buffer at a specific pH is important for ionizable compounds, as the partitioning behavior depends on the ionization state. Centrifugation provides a clean separation of the phases, which is critical for accurate concentration measurements.

HPLC-Based Method

Reversed-phase HPLC (RP-HPLC) offers a faster and more automated alternative for estimating logP. This method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its logP value.

Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer).

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound. Record the retention time for each standard.

-

Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: Inject the 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole sample and determine its retention time under the same chromatographic conditions.

-

logP Estimation: Calculate the k' for the test compound and use the calibration curve to determine its logP value.

Causality Behind Experimental Choices: The C18 stationary phase mimics the lipophilic environment of octanol. The mobile phase composition can be adjusted to achieve optimal retention times. A good set of calibration standards with structural diversity is necessary to build a robust and reliable calibration curve.

Experimental Workflow for logP Determination

Caption: Workflow for logP determination.

In Silico Prediction of pKa and logP

Computational methods for predicting pKa and logP have become indispensable in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[5][6] These methods can be broadly categorized into two types:

-

Substructure-based methods: These approaches use a database of experimentally determined pKa or logP values for a large number of fragments or small molecules. The value for a new molecule is calculated by summing the contributions of its constituent fragments.

-

Quantum mechanics-based methods: These methods use quantum mechanical calculations to determine the electronic properties of a molecule, from which the pKa or logP can be derived. These methods are generally more computationally intensive but can be more accurate for novel chemical scaffolds.

Several commercial and open-source software packages are available for these predictions, such as those offered by ChemAxon[3] and the pKa Estimation Tool from the Grossfield Lab[7]. It is important to note that the accuracy of these predictions depends heavily on the quality of the underlying data and the applicability of the model to the chemical space of the target molecule.

Conclusion

The pKa and logP values are fundamental physicochemical parameters that profoundly influence the drug-like properties of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. While specific experimental data for this compound may be sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for potentiometric titration, ¹H NMR spectroscopy, the shake-flask method, and HPLC-based logP determination, researchers can obtain the high-quality data necessary for advancing their drug discovery and development programs. Furthermore, the judicious use of in silico predictive tools can aid in hypothesis generation and the prioritization of experimental resources. A thorough understanding and accurate measurement of these core properties are paramount to unlocking the full therapeutic potential of this and other promising molecules.

References

- In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. (2003). Molecular Diversity, 7(1), 69-87.

- Novel Methods for the Prediction of logP, pKa, and logD. (2002).

- 4,5-Dihydro-2-[2-[2-(3-thienyl)phenyl]ethyl]-1H-imidazole Properties. (n.d.). EPA CompTox Chemicals Dashboard.

- 1H-Imidazole, 2,4,5-triphenyl-1-(phenylmethyl)- Properties. (n.d.). EPA CompTox Chemicals Dashboard.

- Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. (n.d.). ChemicalBook.

- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). Cheméo.

- Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- (CAS 59-98-3). (n.d.). Cheméo.

-

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). Cheméo. [Link]

- 2-Phenyl-2-imidazoline. (n.d.). MilliporeSigma.

- Calcul

- 2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOLE | CAS 936-49-2. (n.d.).

- pKa Estimation Tool. (2023). Grossfield Lab, University of Rochester.

- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. (n.d.). NIST WebBook.

- Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2007). Asian Journal of Chemistry, 19(7), 5728.

- Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022). bioRxiv.

- pKa predictions for arsonic acid deriv

- 4,5-Diiodo-2-phenyl-1H-imidazole. (n.d.). PubChem.

- 2-Phenylimidazole. (n.d.). PubChem.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. chemeo.com [chemeo.com]

- 3. chemaxon.com [chemaxon.com]

- 4. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pKa Estimation Tool – Grossfield Lab [membrane.urmc.rochester.edu]

Technical Guide: Safety & Handling Profile for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

An in-depth technical guide and safety profile for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole , designed for research and drug development professionals.

Executive Summary & Compound Identity

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (CAS: 27423-82-1) is a pharmacologically active heterocyclic compound belonging to the 2-substituted imidazoline class. It is a structural analog of Tolazoline and Phentolamine , distinguishing it as a likely modulator of

Unlike standard industrial chemicals, this compound is often synthesized or utilized in small-batch research settings where specific toxicological data may be sparse. This guide adopts a Structure-Activity Relationship (SAR) based safety protocol, treating the compound with the precautions necessitated by its potent vasoactive structural congeners.

Chemical Identification Matrix

| Parameter | Data |

| IUPAC Name | 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole |

| Common Synonyms | 2-(m-Tolyl)-2-imidazoline; 3-Methyl-tolazoline (analog) |

| CAS Number | 27423-82-1 |

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Solubility | Soluble in Ethanol, DMSO, dilute acids; Low solubility in water (base form) |

Hazard Identification (GHS & SAR Analysis)

Mechanistic Toxicity (The "Why" Behind the Hazard)

The imidazoline core, when substituted with a lipophilic phenyl ring, mimics the endogenous catecholamine structure, allowing it to dock into

-

Primary Hazard: Cardiovascular modulation. Depending on receptor selectivity (

vs -

Secondary Hazard: Caustic irritation. The imidazoline nitrogen is basic (

), capable of causing chemical burns to mucous membranes.

GHS Classification (Derived from Analog Data)

Based on the precautionary principle using Tolazoline (CAS 59-98-3) as a reference standard.

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Physiological Pathway Visualization

The following diagram illustrates the potential signaling cascade triggered by accidental systemic exposure, highlighting the critical intervention points.

Figure 1: Potential pharmacodynamic pathway of imidazoline exposure leading to cardiovascular events.

Handling & Storage Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must be performed inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

-

Static Control: Imidazolines can be electrostatic.[3] Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 respirator (minimum); P100 cartridge recommended if handling micronized powder.

-

Dermal: Double-gloving strategy. Inner glove: Nitrile (4 mil). Outer glove: Nitrile (extended cuff, 8 mil).

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the basic nature of the compound.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the imidazoline ring to the open-chain amide.

-

Incompatibility: Violent reaction possible with strong oxidizing agents (e.g., peroxides) and acid chlorides.

Emergency Response & Self-Validating First Aid

Exposure Response Algorithm

This workflow dictates the immediate actions upon exposure.[1][2][3][4]

Figure 2: Triage workflow for acute exposure to vasoactive imidazolines.

Medical Note to Physician

-

Mechanism: This compound is a probable

-adrenergic ligand. -

Antidote: No specific antidote exists. Treatment is supportive.

-

Hypotension: Fluids and Trendelenburg position. Vasopressors (Norepinephrine) may be required if unresponsive to fluids.

-

Hypertension: Short-acting

-blockers (e.g., Phentolamine) may be indicated if hypertensive crisis occurs.

-

Experimental Validation (Quality Control)

Before using this compound in biological assays, researchers must validate its integrity, as degradation products (amides) are inactive.

Self-Validating Protocol:

-

Visual Inspection: Compound must be white/off-white. Yellowing indicates oxidation.

-

Solubility Test: Dissolve 10 mg in 1 mL of 0.1 M HCl. Solution should be clear and colorless. Turbidity implies polymerization or contamination.

-

Melting Point Check: Expected range ~66–70°C (based on analogs). A depressed MP (<60°C) indicates significant hydrolysis.

References

-

PubChem. 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. Safety Data Sheet: Tolazoline Hydrochloride (Analog Reference). Merck KGaA. Link

-

Saczewski, J., et al. (2012). Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines.[5] Bioorganic & Medicinal Chemistry.[5][6] Link

-

BenchChem. Tolazoline Hydrochloride: Mechanism of Action and Research Applications.Link

-

ChemicalBook. 2-Benzylimidazoline (Tolazoline) Chemical Properties and Safety.Link

Sources

history of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole development

An In-Depth Technical Guide to the Development of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract

This guide provides a comprehensive technical overview of the synthesis, historical context, and potential pharmacological significance of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. While a detailed historical record for this specific molecule is not extensively documented, its development can be understood within the broader context of 2-substituted imidazolines, a class of compounds with significant therapeutic applications. This document will delve into the foundational synthetic methodologies, explore the pharmacological rationale for its development based on structurally related compounds, and provide detailed experimental protocols and characterization data. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and potential therapeutic avenues for this class of molecules.

Introduction: The Imidazoline Ring System - A Privileged Scaffold in Medicinal Chemistry

The imidazole nucleus and its reduced form, the imidazoline ring, are fundamental heterocyclic structures that have garnered significant attention in medicinal chemistry.[1] These five-membered rings containing two nitrogen atoms are key components in a variety of natural products and synthetic pharmaceuticals.[2] The unique electronic and steric properties of the imidazoline scaffold allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects.[3][4][5]

The development of 2-substituted imidazolines has been a particularly fruitful area of research. A notable example is Tolazoline (2-benzyl-4,5-dihydro-1H-imidazole), a non-selective competitive α2-adrenergic receptor antagonist that has been used as a vasodilator.[6] The exploration of derivatives of such compounds, including the introduction of substituents on the phenyl ring, represents a logical progression in drug discovery aimed at modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, is a structural analog of this class of compounds.

Historical Context and Developmental Rationale

While the specific historical timeline for the first synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is not well-documented in publicly available literature, its development can be inferred from the broader history of 2-substituted imidazolines. The initial exploration of this class of compounds dates back to the mid-20th century, with a focus on their sympathomimetic and sympatholytic properties.

The rationale for the synthesis of the 3-methylphenyl derivative likely stems from established structure-activity relationship (SAR) studies on related molecules. The introduction of a methyl group at the meta-position of the phenyl ring can influence the compound's properties in several ways:

-

Lipophilicity: The methyl group increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Steric Effects: The steric bulk of the methyl group can influence the molecule's binding affinity and selectivity for its biological target by altering the conformation of the molecule and its interaction with the receptor's binding pocket.

-

Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electronic distribution within the aromatic ring, potentially influencing its interaction with target receptors.

The development of this specific analog can be seen as a part of the systematic exploration of the chemical space around the 2-phenyl-imidazoline scaffold to identify compounds with improved therapeutic profiles.

Synthetic Pathways and Methodologies

The synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole can be achieved through well-established methods for the preparation of 2-substituted imidazolines. The most common and direct approach involves the condensation of a nitrile with a diamine.

Primary Synthetic Route: Nitrile-Diamine Condensation

This method involves the reaction of 3-methylbenzonitrile with ethylenediamine. The reaction typically proceeds in the presence of a catalyst and heat.

Caption: General synthetic pathway for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, adapted from general procedures for similar compounds.[7]

Materials:

-

3-Methylbenzonitrile

-

Ethylenediamine (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of 3-methylbenzonitrile (10 mmol) and ethylenediamine (12 mmol) in anhydrous toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

A catalytic amount of p-toluenesulfonic acid (0.5 mmol) is added to the reaction mixture.

-

The mixture is heated to reflux, and the progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected (or the reaction is deemed complete by TLC), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a 1 M NaOH solution to remove the catalyst.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product as a free base.

-

For purification, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of ethanol and adding a saturated solution of hydrochloric acid in ethanol. The resulting precipitate is collected by filtration and can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).

Physicochemical and Spectroscopic Characterization

The synthesized 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole should be characterized to confirm its structure and purity.

| Parameter | Expected Value/Observation |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Dependent on purity and salt form |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is typically soluble in water. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, a singlet for the methyl protons, and signals for the methylene protons of the imidazoline ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the methyl carbon, the imidazoline methylene carbons, and the quaternary carbon of the C=N bond.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the imidazoline ring, and N-H stretching.

Potential Pharmacological Activity and Therapeutic Applications

Based on the pharmacology of structurally related 2-substituted imidazolines, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is predicted to exhibit activity at adrenergic and/or imidazoline receptors.

Adrenergic Receptor Activity

Many 2-arylimidazolines are known to interact with α-adrenergic receptors.[8] Depending on the substitution pattern, they can act as agonists or antagonists. For instance, a series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified with α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting potential as antidepressants.[9]

Imidazoline Receptor Activity

Imidazoline receptors are a class of non-adrenergic receptors that are also recognized by many imidazoline-containing compounds. These receptors are involved in the central regulation of blood pressure, and ligands for these receptors have potential as antihypertensive agents.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. sciepub.com [sciepub.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Tolazoline - Wikipedia [en.wikipedia.org]

- 7. 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract

This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. This compound, an important intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and process monitoring. The method utilizes a C18 stationary phase with a mobile phase composed of methanol and a phosphate buffer, offering excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a key building block in the synthesis of various pharmaceutically active compounds. Its accurate quantification is crucial to ensure the quality and consistency of final drug products. The imidazole moiety, a common feature in many pharmaceuticals, can present chromatographic challenges due to its basic nature.[1][2] Basic compounds can interact with residual silanol groups on silica-based stationary phases, leading to poor peak shape and inconsistent retention times.[3][4] Therefore, a well-developed HPLC method is essential for its reliable analysis.

This application note provides a comprehensive guide for the development and validation of an isocratic RP-HPLC method suitable for the routine analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in a research or quality control environment.

Analyte Properties and Initial Method Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Structure:

Figure 1: Chemical structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Physicochemical Properties (Estimated):

-

pKa: The imidazole ring is basic, with a pKa typically in the range of 6-7. The dihydro-imidazole structure is expected to have a higher pKa, likely around 10-11, making it a basic compound.

-

logP: The presence of the methylphenyl group suggests a moderate level of hydrophobicity. The estimated octanol-water partition coefficient (logP) is likely to be in the range of 2-3.

-

UV Absorbance: The aromatic phenyl ring is the primary chromophore. The expected UV maximum (λmax) is in the lower UV region, likely between 210 and 230 nm.[7]

Based on these properties, a reversed-phase HPLC method is the most suitable approach.[8][9] To achieve good peak shape for this basic analyte, careful control of the mobile phase pH is critical.[3] Operating at a pH well above the pKa of the analyte can ensure it is in its neutral, less polar form, leading to better retention and peak symmetry on a C18 column.[3]

HPLC Method Development and Optimization

The objective of the method development was to achieve a symmetric peak for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole with a reasonable retention time and good resolution from any potential impurities.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for analyzing basic compounds, the following initial conditions were chosen:

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected due to its wide availability and suitability for retaining moderately hydrophobic compounds.[3]

-

Mobile Phase: A mixture of methanol and a buffer was chosen. Methanol is a common and cost-effective organic modifier.[3] A phosphate buffer was selected for its buffering capacity in the desired pH range.

-

Detection: A UV detector set at 220 nm was used, as this wavelength is expected to provide good sensitivity for the analyte.[10]

-

Flow Rate: A standard flow rate of 1.0 mL/min was used.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Optimization of Chromatographic Parameters

A systematic approach was taken to optimize the chromatographic conditions.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. japsonline.com [japsonline.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | C10H12N2 | CID 231469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(3-methylphenyl)-4,5-dihydro-1h-imidazole (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 7. iomcworld.com [iomcworld.com]

- 8. chromtech.com [chromtech.com]

- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Application Note: 1H NMR Spectroscopy Interpretation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Abstract: This document provides a comprehensive guide for the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This guide offers in-depth technical details, field-proven insights, and step-by-step protocols to ensure accurate and reliable spectral interpretation.

Introduction: The Significance of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, also known as 2-(m-tolyl)-2-imidazoline, belongs to the class of 2-imidazolines, which are of significant pharmacological interest.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[1][2] Accurate structural characterization is paramount for understanding structure-activity relationships and for quality control in drug development. 1H NMR spectroscopy is an indispensable tool for confirming the molecular structure of these compounds.[3] This application note will detail the theoretical principles and practical steps for interpreting the 1H NMR spectrum of this specific molecule.

Theoretical Framework: Predicting the 1H NMR Spectrum

A thorough understanding of the molecular structure is the first step in predicting and interpreting its 1H NMR spectrum.[4] The structure of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole comprises three distinct proton environments: the 3-methylphenyl (m-tolyl) group, the dihydroimidazole ring, and the methyl group substituent.

-

3-Methylphenyl (m-tolyl) Protons: The aromatic ring contains four protons. Due to the meta-substitution pattern, they are chemically non-equivalent and will exhibit complex splitting patterns. Generally, aromatic protons resonate in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[5]

-

Dihydroimidazole Ring Protons: The 4,5-dihydro-1H-imidazole ring has four protons on two methylene groups (-CH2-CH2-). In many 1,2-diaryl-4,5-dihydroimidazoles, these protons can be accidentally equivalent, giving rise to a sharp singlet.[1][6] However, depending on the substitution and solvent, they can also appear as a more complex AA'BB' system or as two distinct triplets.[1][6] These protons are typically found in the range of 3.5-4.5 ppm. The proton on the nitrogen (N-H) is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 0.5 and 5.0 ppm.[7]

-

Methyl Protons: The methyl group (-CH3) attached to the phenyl ring is in a relatively shielded environment. Its signal is expected to be a singlet and appear in the upfield region of the spectrum, generally around 2.3-2.5 ppm.[5]

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a high-resolution 1H NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[8]

Materials and Reagents

-

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (5-25 mg)[9]

-

Deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)) (0.6-0.7 mL)[9][10]

-

High-quality 5 mm NMR tubes[11]

-

Pasteur pipette and glass wool for filtration

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[9]

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of the compound into a clean, dry vial.[9] The exact amount depends on the molecular weight and the spectrometer's sensitivity.[8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[11] CDCl3 is a common first choice for many organic molecules.[12] The choice of solvent can influence the chemical shifts of the protons.[13][14][15]

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9][10] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]

-

Transfer to NMR Tube: The final volume in the NMR tube should be approximately 4-5 cm in height.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Instrument Setup and Data Acquisition (Example on a 300/400 MHz Spectrometer)

-

Instrument Login and Sample Insertion: Log into the spectrometer software and insert the sample into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.[16][17]

-

Locking and Shimming: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field.[10] An automated shimming routine should then be performed to optimize the homogeneity of the magnetic field.[17]

-

Standard Parameter Setup: Load a standard 1H acquisition parameter set.[17] Key parameters include:

-

Spectral Width: Typically -2 to 12 ppm for a routine 1H spectrum.[18]

-

Acquisition Time: Usually around 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds to allow for full relaxation of the protons between scans. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[19]

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are often sufficient.

-

-

Acquisition: Start the acquisition by typing the appropriate command (e.g., 'zg').[17]

-

Processing: Once the acquisition is complete, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. This is typically done with the command 'efp'.[17]

-

Phasing and Baseline Correction: The spectrum must be properly phased to ensure all peaks are in the pure absorption mode.[17] A baseline correction should also be applied to obtain a flat baseline.

-

Referencing: The chemical shift axis should be referenced. This is usually done by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm) or to the TMS signal at 0 ppm.[20]

Data Analysis and Interpretation

The interpretation of the 1H NMR spectrum involves analyzing four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[4][20]

Predicted Spectral Data

The following table summarizes the predicted 1H NMR data for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-2', H-4', H-5', H-6') | 7.0 - 7.8 | Multiplet (m) | 4H | N/A |

| Dihydroimidazole (CH2-CH2) | ~3.98 - 4.20 | Singlet (s) or Multiplet (m) | 4H | N/A |

| NH | 0.5 - 5.0 | Broad Singlet (br s) | 1H | N/A |

| Methyl (CH3) | ~2.4 | Singlet (s) | 3H | N/A |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer used.

Detailed Peak Assignment and Rationale

-

Aromatic Region (7.0 - 7.8 ppm): The four protons on the m-tolyl group will give rise to a complex multiplet in this region. The substitution pattern prevents simple first-order splitting, leading to overlapping signals.

-

Dihydroimidazole Protons (~3.98 - 4.20 ppm): In similar 1,2-diaryl-4,5-dihydroimidazole systems, the two methylene groups often show accidental chemical shift equivalence, resulting in a single sharp peak integrating to 4H.[1][6] This is a key characteristic feature for this heterocyclic ring system.

-

NH Proton (0.5 - 5.0 ppm): The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen and chemical exchange. Its position is highly variable and can be confirmed by a D2O exchange experiment, where the peak disappears upon addition of a drop of D2O.[7]

-

Methyl Protons (~2.4 ppm): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its integration value of 3H is a clear identifier.

Visualization of the Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Caption: Workflow for 1H NMR analysis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected integration ratios (4:4:1:3 for aromatic:dihydroimidazole:NH:methyl) provide a primary check for sample purity and correct assignment. Furthermore, comparison of the acquired spectrum with predicted chemical shift ranges serves as a secondary validation. For unequivocal assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

References

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved from [Link]

-

Gerothanassis, I. P., Vakka, C., & Exarchou, V. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10633-10653. [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

Sample Preparation and Positioning. (n.d.). University of California, Riverside. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Figueroa-Villar, J. D., & Cruz, E. R. (1990). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 67(3), 253. [Link]

-

Desta, M. B., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances, 13(2), 025141. [Link]

-

Faillace, M. S., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(3), 435-443. [Link]

-

Faillace, M. S., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(3), 435-443. [Link]

-

Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

-

Chemical structures and 1 H NMR data for imidazoline derivatives under study. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Protocol for Beginners DRX-400. (n.d.). University of Pennsylvania. Retrieved from [Link]

-

Faillace, M. S., et al. (2005). H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. [Link]

-

HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. (n.d.). Franklin & Marshall College. Retrieved from [Link]

-

Kia, Y., et al. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1024. [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (2017). University of Cambridge. Retrieved from [Link]

-

Heteronuclear coupling. (n.d.). University of Ottawa. Retrieved from [Link]

-

Ivancia, M., & Mocanu, A. M. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

-

13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]

-

¹³C-NMR of 1H-4,5-dihydroimidazoles 1-11 (δ ppm). (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR chemical shift ppm table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

The NMR interpretations of some heterocyclic compounds which are synthesized by our group. (n.d.). ResearchGate. Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). International Journal of Scientific Research in Science and Technology. [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Retrieved from [Link]

-

The Duke NMR Center Coupling constants. (n.d.). Duke University. Retrieved from [Link]

-

1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 499-504. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of the West Indies. Retrieved from [Link]

-

1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

-

2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025). ResearchGate. [Link]

-

12.04 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. emerypharma.com [emerypharma.com]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 12. How To [chem.rochester.edu]

- 13. unn.edu.ng [unn.edu.ng]

- 14. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.de [thieme-connect.de]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. ursinus.edu [ursinus.edu]

- 18. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. acdlabs.com [acdlabs.com]

recrystallization techniques for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

An In-Depth Guide to the Recrystallization of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

This document provides a comprehensive guide to the purification of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole via recrystallization. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple procedural outline. It delves into the underlying principles of crystallization, offers robust, field-tested protocols, and provides a systematic approach to troubleshooting common challenges. Our focus is on empowering the scientist with the knowledge to not only execute the procedure but to adapt and optimize it for achieving the highest possible purity and yield.

The Foundational Principle: Purification by Differential Solubility

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy is rooted in the principle that the solubility of most solids increases with temperature.[2] The core process involves dissolving the impure compound in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form.[3] Ideally, impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration. The slow, ordered formation of the crystal lattice is a key aspect of the purification; it selectively incorporates molecules of the desired compound while excluding dissimilar impurity molecules.[4]

The subject of this guide, 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, is a member of the 2-aryl-imidazoline class of compounds. Structurally similar compounds, such as Tolazoline, have established purification protocols that can inform our approach.[5] The molecule possesses both a polar imidazoline ring capable of hydrogen bonding and a non-polar methylphenyl group, suggesting solubility in a range of solvents with intermediate polarity.

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] This ensures maximum recovery of the purified product upon cooling.

Key Criteria for an Optimal Recrystallization Solvent:

-

Temperature Coefficient : The compound should be sparingly soluble at low temperatures but highly soluble near the solvent's boiling point.[7]

-

Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

-

Chemical Inertness : The solvent must not react with the compound being purified.[7]

-

Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from "oiling out"—melting instead of dissolving and then separating as a liquid upon cooling.[8]

-

Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[7]

Solvent Screening Protocol for 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

Given the lack of specific solubility data for this compound, an empirical screening process is necessary.

-

Place approximately 50 mg of the crude compound into several different test tubes.

-

To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[2]

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath.

-

A suitable solvent will dissolve the compound completely upon heating.

-

Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

-

The formation of a significant amount of crystalline precipitate indicates a promising solvent for single-solvent recrystallization.

Table 1: Potential Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |

| Isopropanol | 82 | Polar Protic | Often effective for compounds with hydrogen bonding capabilities. Used for similar heterocyclic compounds.[9] |

| Ethanol | 78 | Polar Protic | A common choice for recrystallizing hydrochloride salts of imidazolines; the free base may also show suitable solubility.[5][10] |

| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |

| Ethyl Acetate | 77 | Intermediate | Good for compounds with both polar and non-polar characteristics. |

| Toluene | 111 | Non-polar | May be suitable, especially if impurities are highly polar. Caution: high boiling point increases the risk of oiling out. |

| Heptane/Toluene Mix | Variable | Non-polar | A mixed-solvent system to fine-tune polarity. Heptane acts as an anti-solvent. |

| Ethanol/Water Mix | Variable | Polar Protic | A classic mixed-solvent system. Water acts as an anti-solvent for many organic compounds.[11] |

Experimental Protocols

Safety is paramount. Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate with a water or sand bath.

Protocol A: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

-

Dissolution : Place the crude 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small portion of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue adding the hot solvent in small increments until the compound just dissolves. Causality : Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.[11][12]

-

Hot Filtration (Optional) : If insoluble impurities (e.g., dust, inorganic salts) are present, a hot filtration is necessary. Pre-heat a stemless funnel and a second Erlenmeyer flask by pouring boiling solvent through them. Place a fluted filter paper in the warm funnel and rapidly pour the hot solution through it. Causality : Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel, which would lead to a significant loss of product.[8]

-

Crystallization : Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[13]

-

Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality : Washing with cold solvent removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes redissolving and losing the purified product.[11]

-

Drying : Transfer the crystals to a watch glass and allow them to air dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point. The product is considered dry when it reaches a constant weight.[12]

Protocol B: Mixed-Solvent Recrystallization

This technique is employed when no single solvent has the ideal solubility characteristics. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[6]

-

Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

-

Addition of Anti-Solvent : While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise with constant swirling until a faint cloudiness (turbidity) persists. This indicates the point of saturation.

-

Clarification : Add one or two drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

-

Crystallization and Collection : Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For washing (Step 6), use a cold mixture of the two solvents in the same proportion used for the crystallization.

Visualization of the Workflow

The following diagrams illustrate the decision-making process and procedural flow for a successful recrystallization.

Caption: General workflow for purification by recrystallization.

Caption: Decision logic for selecting a suitable solvent system.

Troubleshooting Guide

Even with careful planning, issues can arise. The following table outlines common problems and their solutions.

| Problem | Possible Cause(s) | Solution(s) |

| No Crystals Form | 1. Too much solvent was used. [14] 2. Supersaturation. The solution is stable beyond its normal saturation point.[14] | 1. Re-heat the solution to boil off some of the solvent, concentrating the solution, then attempt to cool again.[8] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[1][12] |

| "Oiling Out" | 1. The compound's melting point is below the solvent's boiling point.[15] 2. The solution is too concentrated or cooled too quickly. | 1. Re-heat the mixture to redissolve the oil, add more solvent to lower the saturation temperature, and cool again slowly.[13][14] 2. Choose a different solvent with a lower boiling point.[8] |

| Poor/Low Yield | 1. Too much solvent was added. A significant amount of product remains in the mother liquor.[12] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. | 1. If the mother liquor has not been discarded, try to concentrate it by boiling off some solvent and cooling to recover a second crop of crystals.[13] 2. Next time, use a slight excess of hot solvent and ensure the filtration apparatus is thoroughly pre-heated.[8] 3. Always use ice-cold solvent for washing.[12] |

| Product is Still Impure | 1. Cooling was too rapid, trapping impurities in the crystal lattice.[13] 2. The chosen solvent was not appropriate, failing to effectively differentiate between the compound and the impurities.[8] | 1. Repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can help. 2. Re-evaluate the solvent selection. It may be necessary to screen other solvents or consider a different purification technique like column chromatography. |

Conclusion

Recrystallization is an indispensable technique in synthetic and medicinal chemistry for the purification of solid compounds like 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. Mastery of this technique comes from understanding the principles of solubility, making a judicious choice of solvent, and executing the procedure with patience and precision. By following the detailed protocols and utilizing the troubleshooting guide presented here, researchers can consistently achieve high purity and good recovery, ensuring the quality of their materials for subsequent applications in research and development.

References

-

University of California, Los Angeles. "Recrystallization". UCLA Chemistry and Biochemistry. Accessed February 2026.[7]

-

BenchChem. "Technical Support Center: Optimizing Recrystallization and Purification". BenchChem. Accessed February 2026.[8]

-

University of York. "Choice of recrystallisation solvent". University of York Chemistry Teaching Labs. Accessed February 2026.[6]

-

EBSCO. "Recrystallization (chemistry) | Chemistry | Research Starters". EBSCO Information Services. Accessed February 2026.[16]

-

University of York. "Problems with Recrystallisations". University of York Chemistry Teaching Labs. Accessed February 2026.[14]

-

BenchChem. "Understanding the chemical synthesis of Tolazoline and its derivatives". BenchChem. Accessed February 2026.[5]

-

Siadati, S. A. "How to Purify an organic compound via recrystallization or reprecipitation?". ResearchGate. February 16, 2025.[11]

-

Royal Society of Chemistry. "Finding the best solvent for recrystallisation student sheet". Education in Chemistry. September 2021.[2]

-

University of Calgary. "RECRYSTALLISATION". University of Calgary Chemistry. Accessed February 2026.

-

Biocyclopedia. "Problems in recrystallization". Biocyclopedia. Accessed February 2026.[15]

-

University of Toronto Scarborough. "Recrystallization - Single Solvent". UTSC Chemistry. January 28, 2026.[4]

-

SciSpace. "Recrystallization of Active Pharmaceutical Ingredients". SciSpace. Accessed February 2026.[17]

-

LibreTexts. "3.6F: Troubleshooting". Chemistry LibreTexts. April 07, 2022.[13]

-

PraxiLabs. "Recrystallization Definition, Principle & Purpose". PraxiLabs. November 07, 2022.[3]

-

LabXchange. "Lab Procedure: Recrystallization". LabXchange. January 23, 2024.[1]

-

University of Colorado Boulder. "Recrystallization1". CU Boulder Department of Chemistry. Accessed February 2026.[12]

-

ChemSynthesis. "2-(3-methylphenyl)-4-phenyl-1H-imidazole". ChemSynthesis. May 20, 2025.[18]

-

Google Patents. "US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts". Google Patents. Accessed February 2026.[9]

-

Google Patents. "WO2010123150A1 - 2-aryl imidazoline derivatives". Google Patents. Accessed February 2026.[19]

-

National Center for Biotechnology Information. "2-(4-methylphenyl)-4,5-dihydro-1H-imidazole". PubChem. Accessed February 2026.[20]

-

Preprints.org. "Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst". Preprints.org. September 07, 2025.[10]

Sources

- 1. LabXchange [labxchange.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. praxilabs.com [praxilabs.com]

- 4. Home Page [chem.ualberta.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 7. Recrystallization [sites.pitt.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]

- 10. One moment, please... [nanobioletters.com]

- 11. researchgate.net [researchgate.net]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 16. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 17. scispace.com [scispace.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. WO2010123150A1 - 2-aryl imidazoline derivatives - Google Patents [patents.google.com]

- 20. 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole | C10H12N2 | CID 231469 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation pattern of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole, a substituted imidazoline of interest in pharmaceutical and chemical research. By leveraging data from its close structural analog, tolazoline, and fundamental principles of mass spectrometry, we present a hypothesized fragmentation scheme under both Electron Ionization (EI) and Electrospray Ionization (ESI). This guide offers detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provides a framework for the interpretation of the resulting spectral data.

Introduction

2-(3-methylphenyl)-4,5-dihydro-1H-imidazole belongs to the 2-imidazoline class of compounds. This heterocyclic motif is a key component in many biologically active molecules and pharmaceutical agents, known for interacting with adrenergic and imidazoline receptors.[1][2][3] The precise structural characterization of these compounds is paramount for drug discovery, quality control, and metabolic studies. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure of analytes based on their fragmentation patterns.[4][5]

This application note serves as a practical guide for researchers utilizing mass spectrometry to analyze 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole. We will explore its anticipated fragmentation behavior, drawing parallels with the known fragmentation of the closely related compound tolazoline (2-benzyl-4,5-dihydro-1H-imidazole).[6]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole will be dictated by the stability of the resulting ions, with the charge typically being retained on the nitrogen-containing fragments. The presence of the methyl group on the phenyl ring is expected to influence the relative abundance of certain fragments compared to its unsubstituted analog, tolazoline.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule is expected to undergo significant fragmentation. The molecular ion (M+) should be observable. The predicted fragmentation pathway is outlined below.

Molecular Weight: The nominal molecular weight of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole (C11H14N2) is 174 g/mol .

Key Predicted Fragments:

-

m/z 174 (M+.) : The molecular ion.

-

m/z 173 : Loss of a hydrogen radical, a common fragmentation for many organic molecules.

-

m/z 159 : Loss of a methyl radical (•CH3), likely from the tolyl group.

-

m/z 105 : Formation of the tolyl cation ([C7H7]+), resulting from the cleavage of the bond between the phenyl ring and the imidazoline ring. This is expected to be a prominent peak.

-

m/z 91 : A fragment corresponding to the tropylium ion, often seen in compounds with a benzyl or tolyl moiety.[6]

-

m/z 69 : The imidazoline ring fragment ([C3H5N2]+).

-

m/z 42 : A fragment corresponding to the loss of HCN from the imidazoline ring fragment.

Predicted EI Fragmentation Pathway Diagram:

Caption: Predicted EI fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that will typically produce a protonated molecule [M+H]+. Tandem MS (MS/MS) is then required to induce fragmentation.

Protonated Molecule: [M+H]+ at m/z 175.

Key Predicted MS/MS Fragments:

-

m/z 175 ([M+H]+) : The precursor ion.

-

m/z 158 : Loss of ammonia (NH3) from the protonated molecule.

-

m/z 118 : Resulting from the cleavage of the imidazoline ring.

-

m/z 105 : Formation of the tolyl cation, similar to EI fragmentation.

-

m/z 91 : Tropylium ion.[6]

Predicted ESI-MS/MS Fragmentation Pathway Diagram:

Caption: Predicted ESI-MS/MS fragmentation of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for GC-MS and LC-MS/MS analysis are provided.

Sample Preparation

-

Standard Solution Preparation : Accurately weigh approximately 1 mg of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole standard.

-

Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the same solvent to achieve a final working concentration of 1-10 µg/mL.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of the neat compound or after derivatization if necessary, although the target analyte is amenable to direct GC-MS analysis.[4]

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

| Parameter | Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of analytes. |

| Injection Volume | 1 µL | |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Carrier Gas | Helium, 1 mL/min | |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation and peak shape. |

| MS Source Temp | 230 °C | |

| MS Quad Temp | 150 °C | |

| Ionization Energy | 70 eV | Standard energy for EI to generate reproducible spectra. |

| Scan Range | m/z 40-300 | Covers the expected mass range of the fragments. |

LC-MS/MS Analysis Protocol

This protocol is ideal for analyzing the compound in complex matrices or when higher sensitivity is required.[7][8][9]

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer with an ESI source.

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A typical gradient for separating a range of polarities. |

| Flow Rate | 0.4 mL/min | |

| Injection Volume | 5 µL | |

| Ion Source | ESI, Positive Mode | The basic nitrogens in the imidazoline ring are readily protonated. |

| Capillary Voltage | 3.5 kV | |

| Source Temp | 120 °C | |

| Desolvation Temp | 350 °C | |

| Collision Gas | Argon | |

| Collision Energy | 10-40 eV (ramped) | A range of energies ensures capture of all relevant fragments. |

Experimental Workflow Diagram:

Caption: General workflow for the MS analysis of 2-(3-methylphenyl)-4,5-dihydro-1H-imidazole.

Data Interpretation and Troubleshooting

When interpreting the acquired mass spectra, compare the observed m/z values of the major fragment ions with the predicted values in Section 2. The relative abundances of the fragments will provide further structural confirmation. High-resolution mass spectrometry can be employed to determine the elemental composition of the fragments, adding another layer of confidence to the identification.

| Problem | Potential Cause | Solution |

| No or low signal | Improper sample concentration, source contamination, incorrect ionization mode. | Prepare a more concentrated sample, clean the MS source, ensure positive ionization mode is selected. |

| Poor peak shape (GC-MS) | Active sites in the inlet or column, inappropriate oven temperature program. | Use a deactivated inlet liner, check for column bleed, optimize the temperature ramp. |

| Poor peak shape (LC-MS) | Incompatible mobile phase, column degradation. | Ensure the sample is dissolved in the mobile phase, use a fresh column. |

| Unexpected fragments | Presence of impurities, in-source fragmentation. | Check sample purity, reduce source fragmentation by optimizing source parameters (e.g., cone voltage). |

Conclusion